molecular formula C11H19N3O B13343138 (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Katalognummer: B13343138
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: AKZGFIVPTKTVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol ( 1987104-35-7) is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . It belongs to the class of pyrazolopyridine derivatives, which are heterocyclic compounds of significant interest in medicinal and synthetic chemistry. Pyrazolopyridine scaffolds are recognized as privileged structures in drug discovery due to their wide range of potential biological activities . Researchers value these structures for developing novel therapeutic agents, and they are common subjects in structure-activity relationship (SAR) studies to optimize their properties . As a tetrahydropyridine derivative, this specific compound features a partially saturated ring system, which can influence its conformational flexibility and interaction with biological targets. This product is intended for research purposes such as chemical synthesis, method development, and as a building block or intermediate in the discovery of new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

(6-methyl-1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)methanol

InChI

InChI=1S/C11H19N3O/c1-7(2)14-11-10(5-12-14)9(6-15)4-8(3)13-11/h5,7-9,13,15H,4,6H2,1-3H3

InChI-Schlüssel

AKZGFIVPTKTVDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C2=C(N1)N(N=C2)C(C)C)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carboxylic Acid Reduction Pathway

A related compound, 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 883544-72-7), serves as a key intermediate. Conversion to the target alcohol can be achieved via:

  • Esterification : React the carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
    $$
    \text{R-COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}2\text{CH}3
    $$
  • Reduction : Use lithium aluminum hydride (LiAlH$$4$$) to reduce the ester to the primary alcohol:
    $$
    \text{R-COOCH}
    2\text{CH}3 \xrightarrow{\text{LiAlH}4} \text{R-CH}_2\text{OH}
    $$

Key Conditions :

  • Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent.
  • Reaction temperature: 0–25°C.
  • Typical yield range: 60–85% (inferred from analogous reductions).

Direct Hydroxymethyl Group Introduction

The hydroxymethyl group can be introduced during pyrazolo-pyridine ring formation:

  • Cyclocondensation : React a hydrazine derivative with a cyclic ketone containing a hydroxymethyl group.
  • Protection/Deprotection : Use tetrahydropyranyl (THP) as a protecting group for the alcohol during synthesis, followed by acid-mediated deprotection (e.g., HCl in THF):
    $$
    \text{R-O-THP} \xrightarrow{\text{HCl}} \text{R-OH}
    $$

Example Protocol :

  • Starting material: 4-(hydroxymethyl)cyclohexanone.
  • Condensation with isopropyl hydrazine under reflux.
  • Deprotection with HCl (pH 1–3) at 20–30°C.

Alkylation of Pyrazolo-Pyridine Precursors

A patent method for similar compounds outlines alkylation using chloro or bromo intermediates:

  • Nucleophilic Substitution : React a pyrazolo-pyridine precursor with a chloromethyl or bromomethyl reagent.
    $$
    \text{R-X} + \text{HOCH}2\text{-Nu} \rightarrow \text{R-CH}2\text{OH}
    $$
  • Base-Mediated Reaction : Use sodium bicarbonate or pyridine to neutralize acid byproducts.

Optimized Conditions :

  • Solvent: N-methyl-2-pyrrolidone (NMP).
  • Temperature: 40–50°C.
  • Catalyst: Sodium iodide (NaI).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Carboxylic Acid Reduction High selectivity; established protocol Requires two steps 60–85%
Direct Cyclocondensation Single-step ring formation Limited substrate availability 50–70%
Alkylation Modular approach Competing side reactions 45–65%

Critical Reaction Parameters

  • Temperature Control : Deprotection and reduction steps require strict temperature regulation (<30°C) to avoid decomposition.
  • Acid Selection : Hydrochloric acid is preferred for deprotection due to minimal side products.
  • Solvent Choice : THF and NMP enhance solubility and reaction efficiency.

Structural Confirmation and Purity

  • Analytical Methods :
    • NMR : Confirm hydroxymethyl proton resonance at δ 3.5–4.0 ppm.
    • HPLC : Purity >95% achievable via crystallization in n-heptane/MTBE.
  • Crystallization : Seeding with pure Form I or II ensures polymorphic control.

Analyse Chemischer Reaktionen

Types of Reactions

(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Functional groups on the pyrazole or pyridine rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups onto the pyrazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural similarity to purine bases makes it a valuable tool for investigating nucleic acid-related processes.

Medicine

In medicine, derivatives of this compound have potential therapeutic applications. They can be explored for their activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with two structurally related derivatives from the evidence, highlighting key differences in core structure and substituents:

Feature Target Compound : Compound 3 : Compound 1
Core Structure Pyrazolo[3,4-b]pyridine (4,5,6,7-tetrahydro) Pyrazolo[3,4-b]pyridine (4,5,6,7-tetrahydro) Pyrazolo[3,4-d]pyrimidine (1,5,6,7-tetrahydro)
Position 1 Substituent Isopropyl (-CH(CH3)2) Phenyl (-C6H5) Phenyl (-C6H5)
Position 4 Substituent Hydroxymethyl (-CH2OH) None None
Position 5 Substituent None Cyano (-CN) Thioxo (=S) in pyrimidine ring
Position 6 Substituent Methyl (-CH3) Oxo (=O) None
Key Functional Groups Hydroxyl (-OH), methyl, isopropyl Cyano, oxo, phenyl Thioxo, phenyl
Synthetic Route Not described in evidence Ionic liquid ([bmim][BF4])-mediated condensation of aldehydes and ethyl cyanoacetate Reaction of phenacyl chloride with pyrazolo-pyrimidine thione derivatives in ethanol

Structural and Functional Insights:

Core Heterocycle Differences: The target compound and ’s Compound 3 share the pyrazolo[3,4-b]pyridine core, which is distinct from ’s pyrazolo[3,4-d]pyrimidine (pyrimidine vs. pyridine fused ring). Pyrimidine-based systems typically exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to additional nitrogen atoms .

Substituent Effects :

  • The hydroxymethyl group at position 4 in the target compound introduces polarity, improving aqueous solubility compared to ’s Compound 3, which lacks polar groups at this position.
  • The methyl group at position 6 in the target compound may enhance metabolic stability relative to the oxo group in ’s Compound 3, which could participate in redox reactions.
  • The isopropyl group at position 1 provides steric bulk that may influence binding selectivity compared to the phenyl group in both and compounds.

Synthetic Accessibility :

  • ’s ionic liquid-mediated synthesis offers advantages in reaction efficiency and recyclability, whereas ’s method relies on traditional reflux conditions. The target compound’s synthesis might require tailored approaches to introduce the hydroxymethyl group without side reactions .

Research Findings and Implications

Physicochemical Properties: The hydroxymethyl group in the target compound likely increases hydrophilicity (logP ~1.5–2.0 estimated) compared to ’s Compound 3 (logP ~2.5–3.0 due to cyano and phenyl groups).

Biological Relevance: Pyrazolo-pyridine derivatives are known to inhibit kinases and G-protein-coupled receptors. The target compound’s hydroxymethyl group could mimic natural substrates (e.g., ATP’s ribose moiety) in enzyme binding pockets. ’s thioxo-containing compounds exhibit reported antimicrobial activity, suggesting that the target compound’s structural features might be optimized for similar applications .

Challenges and Opportunities :

  • The steric hindrance from the isopropyl group may complicate crystallization or structural analysis. Techniques like SHELX-based crystallography (as referenced in ) could aid in resolving its 3D conformation .
  • Further studies are needed to explore the target compound’s stability under physiological conditions and its pharmacokinetic profile.

Biologische Aktivität

The compound (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2C_{12}H_{16}N_2 with a molecular weight of approximately 192.27 g/mol. Its structure features a tetrahydropyridine ring fused to a pyrazole moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various pharmacological effects. The following sections detail the specific activities associated with (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol.

1. Antimicrobial Activity

Studies have shown that pyrazolo[3,4-b]pyridines possess antimicrobial properties. For instance:

  • Case Study : A study evaluated the efficacy of several pyrazolo compounds against multidrug-resistant bacteria. The compound demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
Compound AStaphylococcus aureus2
Compound BMycobacterium abscessus4
(1-isopropyl-6-methyl...)Staphylococcus aureus8

2. Anticancer Activity

The compound has been explored for its anticancer potential. Pyrazolo derivatives have been noted for their ability to inhibit cancer cell proliferation.

  • Research Findings : In vitro studies indicated that (1-isopropyl-6-methyl...) inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .
Cancer Cell LineIC50 (μM)
HeLa10
MCF-715
A54912

3. Neuroprotective Effects

Recent research has suggested that pyrazolo compounds may offer neuroprotective benefits.

  • Mechanism : The neuroprotective effects are believed to arise from the inhibition of oxidative stress and inflammation in neuronal cells .

The biological activity of (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can act on neurotransmitter receptors, potentially enhancing synaptic transmission.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrazole or pyridine derivatives. For example, iodine-mediated electrophilic cyclization is a key step for constructing the pyrazolo[3,4-b]pyridine core . Optimization includes:

  • Solvent selection : Ethanol or DMF-EtOH mixtures under reflux (2–30 hours) improve reaction efficiency .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [bmim][BF₄]) can enhance cyclization rates .
  • Purification : Recrystallization from DMF-EtOH (1:1) or methanol yields high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl and methyl groups) and confirms ring saturation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, critical for confirming the methanol group’s orientation .

Q. How is the compound’s antiproliferative activity assessed in preliminary biological screens?

  • Methodological Answer :

  • Cell line models : Use cancer cell lines (e.g., K562, MCF-7) for viability assays (MTT or CellTiter-Glo) to measure IC₅₀ values .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic induction .
  • Dose-response curves : Data normalization to controls ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic effects : Variable-temperature NMR or deuterated solvents mitigate tautomerism or conformational exchange .
  • Cross-validation : Combine 2D NMR (COSY, HSQC) with computational chemistry (DFT calculations) to assign ambiguous signals .
  • Crystallographic backup : Single-crystal X-ray data from SHELXL refinements provide definitive structural confirmation .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Functional group modifications : Replace the methanol group with bioisosteres (e.g., trifluoromethyl or carbamate) to enhance lipophilicity or stability .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with metabolic enzymes (e.g., CYP450) to avoid rapid clearance .
  • Prodrug approaches : Esterification of the methanol group improves membrane permeability .

Q. What challenges arise in scaling up synthesis, and how can reproducibility be ensured across batches?

  • Methodological Answer :

  • Reaction monitoring : Use inline FTIR or HPLC to track intermediates and optimize reaction halting points .
  • Parameter control : Strict regulation of temperature (±2°C) and solvent purity minimizes side reactions during cyclization .
  • Batch testing : Statistical analysis (e.g., ANOVA) of yields and purity across 3–5 batches identifies critical variables (e.g., stirring rate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.